Cas no 3335-44-2 (2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile)

2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a specialized heterocyclic compound featuring a nicotinonitrile core substituted with a phenyl group at the 6-position, a trifluoromethyl group at the 4-position, and a hydroxyl group at the 2-position. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl and nitrile functionalities offer sites for further derivatization. Its rigid aromatic framework contributes to high thermal and chemical stability, suitable for demanding synthetic applications. This compound is particularly useful as an intermediate in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents.
2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile structure
3335-44-2 structure
Product Name:2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile
CAS No:3335-44-2
MF:C13H7F3N2O
MW:264.202693223953
MDL:MFCD04111031
CID:295397
PubChem ID:24881139
Update Time:2025-10-29

2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
    • 2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile
    • 2-OXO-6-PHENYL-4-(TRIFLUOROMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
    • 2-oxo-6-phenyl-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
    • 3-Pyridinecarbonitrile,1,2-dihydro-2-oxo-6-phenyl-4-(trifluoromethyl)-
    • 2-hydroxy-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
    • 2-oxo-6-phenyl-4-trifluoromethyl-1,2-dihydro-pyridine-3-carbonitrile
    • 3-Cyan-6-phenyl-4-trifluormethyl-1H-pyridon-(2)
    • 3-cyano-4-(trifluoromethyl)-6-phenyl-2(1H
    • 3-cyano-4-trifluoromethyl-6-phenyl-2(1H)-pyridine
    • 4-trifluoromethyl-6-phenyl-3-cyano-2-pyridone
    • FT-0613255
    • 6-Phenyl-3-cyano-4-trifluoromethyl-pyridyl-2-one
    • CCG-256508
    • SCHEMBL2267098
    • CHEBI:105649
    • CHEMBL1588488
    • 1K-340S
    • IDI1_016135
    • Maybridge1_006597
    • AKOS001144782
    • MLS000331162
    • 3335-44-2
    • MFCD04111031
    • CS-0365265
    • HMS560D19
    • 2-Hydroxy-6-phenyl-4-(trifluoromethyl)-nicotinonitrile
    • 1,2-Dihydro-2-oxo-6-phenyl-4-(trifluoromethyl)3-pyridinecarbonitrile, 97%
    • SMR000168626
    • HMS2383J14
    • 4-(Trifluoromethyl)-1,2-dihydro-2-oxo-6-phenylpyridine-3-carbonitrile
    • DTXSID70369398
    • Maybridge3_004748
    • J-510222
    • 1,2-Dihydro-2-oxo-6-phenyl-4-(trifluoromethyl)3-pyridinecarbonitrile
    • HMS1444H18
    • Q27183406
    • OOVASHBTYQTRFA-UHFFFAOYSA-N
    • AKOS025117231
    • G73667
    • STK208991
    • DB-021471
    • MDL: MFCD04111031
    • Inchi: 1S/C13H7F3N2O/c14-13(15,16)10-6-11(8-4-2-1-3-5-8)18-12(19)9(10)7-17/h1-6H,(H,18,19)
    • InChI Key: OOVASHBTYQTRFA-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C#N)C(NC(=C1)C1C=CC=CC=1)=O)(F)F

Computed Properties

  • Exact Mass: 264.05100
  • Monoisotopic Mass: 264.051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 502
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.2
  • Topological Polar Surface Area: 52.9Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.41
  • Melting Point: >300 °C (lit.)
  • Boiling Point: 378.7°Cat760mmHg
  • Flash Point: 182.9°C
  • Refractive Index: 1.559
  • PSA: 56.65000
  • LogP: 2.93238
  • Solubility: Not determined

2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile Security Information

  • Hazard Statement: Irritant
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazardous Material Identification: Xi
  • Risk Phrases:R20/21/22
  • Safety Term:S36/37
  • HazardClass:IRRITANT

2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile

Introduction to 2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS No. 3335-44-2)

2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS No. 3335-44-2) is a versatile organic compound with a unique molecular structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its hydroxy, phenyl, and trifluoromethyl functional groups, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug development and chemical synthesis.

The molecular formula of 2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile is C15H9F3N2O2, and its molecular weight is approximately 308.23 g/mol. The presence of the trifluoromethyl group imparts unique chemical properties to the molecule, such as enhanced lipophilicity and metabolic stability, which are crucial for optimizing drug candidates. Additionally, the hydroxy and phenyl groups contribute to the compound's reactivity and binding affinity to specific biological targets.

In recent years, 2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile has been extensively studied for its potential therapeutic applications. One of the key areas of research has been its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a promising candidate for the treatment of inflammatory diseases.

Beyond its anti-inflammatory effects, 2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile has also demonstrated potent antioxidant activity. This property is attributed to its ability to scavenge free radicals and reduce oxidative stress, which is a common underlying factor in various chronic diseases, including cardiovascular disorders and neurodegenerative conditions.

In the realm of cancer research, 2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile has shown promising anticancer potential. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells while sparing normal cells, suggesting a high therapeutic index. The mechanism of action involves the modulation of key signaling pathways, such as the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer cells.

The structural versatility of 2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile also makes it an attractive starting point for synthetic chemistry. Researchers have utilized this compound as a building block to synthesize a wide range of derivatives with enhanced biological activities. For example, modifications to the phenyl ring or the introduction of additional functional groups can lead to compounds with improved pharmacokinetic properties and reduced side effects.

In addition to its therapeutic applications, 2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile has found use in analytical chemistry as a reference standard for quantitative analysis. Its well-defined structure and stability make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods, ensuring accurate and reliable results.

The safety profile of 2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile is an important consideration in its development as a pharmaceutical agent. Extensive toxicological studies have been conducted to evaluate its safety in both in vitro and in vivo models. These studies have shown that the compound exhibits low toxicity at therapeutic concentrations, further supporting its potential for clinical use.

In conclusion, 2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS No. 3335-44-2) is a multifaceted compound with significant potential in various fields of research and application. Its unique chemical structure and biological activities make it a valuable asset in drug discovery and development efforts. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, solidifying its position as an important molecule in the realm of medicinal chemistry.

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